1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[111]pentane is a derivative of bicyclo[111]pentane, a compound known for its unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient method for producing gram quantities of the desired compound .
Industrial Production Methods: Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For instance, a continuous photochemical transformation of [1.1.1]propellane can yield valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including substitution reactions. The installation of the bicyclo[1.1.1]pentane unit into a chemical entity can be achieved through a radical exchange process .
Common Reagents and Conditions: Common reagents used in the synthesis of bicyclo[1.1.1]pentane derivatives include xanthates, which facilitate the radical exchange process . This process can influence the permeability, aqueous solubility, and in vitro metabolic stability of the resulting compounds .
Major Products: The major products formed from these reactions are functionalized bicyclo[1.1.1]pentane derivatives, which can be used in various applications, including drug design and materials science .
Scientific Research Applications
1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications. In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are used as bioisosteres to improve the pharmacokinetic properties of drug molecules . These derivatives can enhance the permeability, aqueous solubility, and metabolic stability of drugs .
In materials science, bicyclo[1.1.1]pentane derivatives are used to create novel materials with unique properties. The three-dimensional structure of bicyclo[1.1.1]pentane provides a rigid framework that can be functionalized to produce materials with specific characteristics .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways within biological systems. The bicyclo[1.1.1]pentane unit can act as a bioisostere, replacing phenyl rings in drug molecules to improve their pharmacokinetic properties . This replacement can enhance the drug’s ability to permeate cell membranes, increase its solubility in aqueous environments, and improve its metabolic stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives, such as those functionalized with ester or acyl chloride moieties . These compounds share the same bicyclo[1.1.1]pentane core structure but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[11The presence of the chloromethyl and ethylphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-2-11-5-3-4-6-12(11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCDMMOQMSCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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